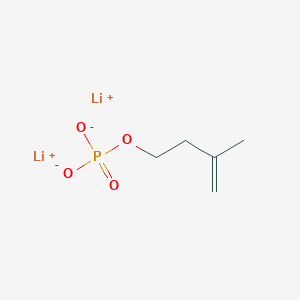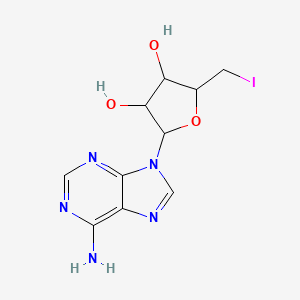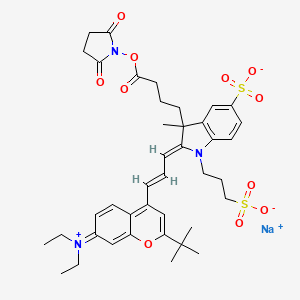
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. The presence of carbon-13 isotopes at specific positions within the molecule makes it valuable for research applications, particularly in the study of metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the use of labeled starting materials in a series of organic reactions. For example, the synthesis might begin with the preparation of labeled intermediates through reactions such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using automated systems. These systems can precisely control reaction conditions and ensure high yields of the desired product. The use of advanced purification techniques, such as chromatography, is essential to isolate the labeled compound from any unlabeled byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid has several applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: The compound can be used in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Isotopically labeled compounds are valuable in drug development and pharmacokinetics to understand the distribution and metabolism of drugs.
Industry: The compound can be used in the development of new materials and in quality control processes to ensure the consistency of products.
Wirkmechanismus
The mechanism by which (E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid exerts its effects depends on its specific application. In metabolic studies, the labeled carbon atoms allow researchers to trace the pathways and transformations of the compound within biological systems. The molecular targets and pathways involved can vary widely depending on the context of the study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-methylpent-2-enedioic acid: The non-labeled version of the compound.
(E)-3-(113C)methylpent-2-enedioic acid: A partially labeled version with only one carbon-13 isotope.
(E)-3-(2,4-13C2)pent-2-enedioic acid: Another partially labeled version with two carbon-13 isotopes at different positions.
Uniqueness
The unique aspect of (E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid is the specific placement of carbon-13 isotopes at three distinct positions within the molecule. This precise labeling allows for detailed studies of reaction mechanisms and metabolic pathways that would not be possible with non-labeled or partially labeled compounds.
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
147.10 g/mol |
IUPAC-Name |
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+/i1+1,2+1,3+1 |
InChI-Schlüssel |
WKRBKYFIJPGYQC-UDKQHVDBSA-N |
Isomerische SMILES |
[13CH3]/C(=[13CH]\C(=O)O)/[13CH2]C(=O)O |
Kanonische SMILES |
CC(=CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



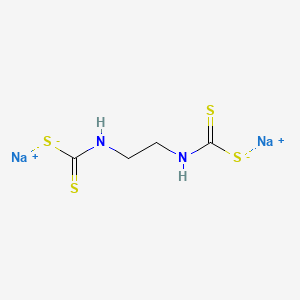
![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)

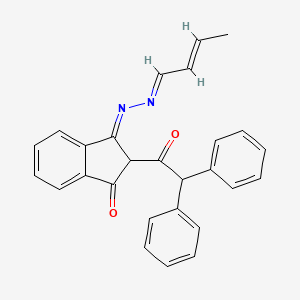
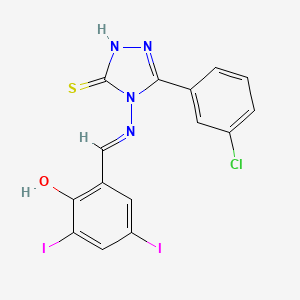
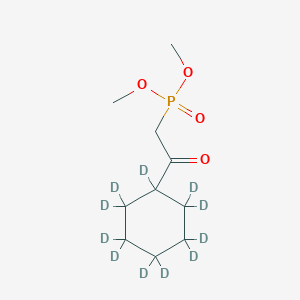

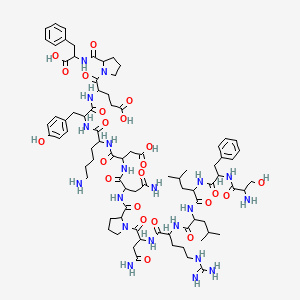

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
